

Elucidation of the Chemical Structure of Isosafrole Glycol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Isosafrole glycol*

Cat. No.: *B12666540*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of **isosafrole glycol**, also known as 1-(1,3-benzodioxol-5-yl)propane-1,2-diol. The document details the synthesis of **isosafrole glycol** from its precursor, isosafrole, through peracid oxidation, and outlines purification methodologies. A core component of this guide is the detailed presentation of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, which are fundamental to the structural confirmation of the molecule. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental protocols and visual diagrams of the synthesis workflow to aid in the practical application of this information.

Introduction

Isosafrole glycol is a diol derivative of isosafrole, a naturally occurring phenylpropene. The structural elucidation of **isosafrole glycol** is crucial for its identification in various contexts, including synthetic chemistry, forensic analysis, and metabolism studies. The molecule possesses a molecular formula of $C_{10}H_{12}O_4$ and a molecular weight of 196.20 g/mol. This guide serves as a technical resource for professionals requiring a detailed understanding of the synthesis and characterization of this compound.

Synthesis of Isosafrole Glycol

The primary route for the synthesis of **isosafrole glycol** is the oxidation of the double bond in isosafrole. A common and effective method is peracid oxidation, utilizing reagents such as performic acid or peracetic acid.

Experimental Protocol: Peracid Oxidation of Isosafrole

This protocol is adapted from established methodologies for the epoxidation and subsequent hydrolysis of alkenes.

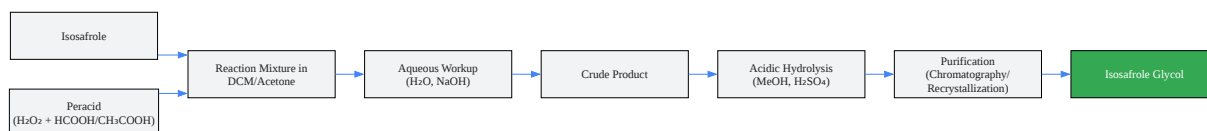
Materials:

- Isosafrole
- Hydrogen peroxide (30-35%)
- Formic acid (80-90%) or Glacial acetic acid
- Dichloromethane (DCM) or Acetone
- Sodium bicarbonate (NaHCO_3)
- Sodium hydroxide (NaOH) solution (5%)
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4)
- Methanol
- Sulfuric acid (15%)
- Separatory funnel
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser

Procedure:

- **Preparation of the Peracid:** In a separate flask, cautiously prepare the peracid solution. For performic acid, mix hydrogen peroxide and formic acid. For peracetic acid, a mixture of hydrogen peroxide, acetic acid, and a catalytic amount of sulfuric acid can be used. Allow the mixture to stir at room temperature for approximately one hour before use.^[1]
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve isosafrole in a suitable solvent such as dichloromethane or acetone. Add sodium bicarbonate to the solution to act as a buffer.
- **Oxidation:** Slowly add the prepared peracid solution dropwise to the stirred isosafrole solution. The reaction is exothermic and should be controlled by external cooling (e.g., an ice bath) to maintain a temperature below 40°C.^[2]
- **Reaction Monitoring:** Allow the mixture to stir at room temperature for several hours (typically 16 hours) to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and a 5% sodium hydroxide solution to neutralize any remaining acid.
- **Extraction and Drying:** Extract the aqueous layer with dichloromethane. Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture. This mixture may contain **isosafrole glycol**, its formate or acetate esters, and other byproducts.^[1]
- **Hydrolysis of Esters (if necessary):** To convert any formed esters to the diol, the crude product can be refluxed in a mixture of methanol and 15% sulfuric acid for a few hours.^[2]
- **Purification:** The crude **isosafrole glycol** can be purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow



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Figure 1: Synthesis workflow for **isosafrole glycol**.

Spectroscopic Data and Structure Elucidation

The structural confirmation of **isosafrole glycol** relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~147.9	C (Aromatic, attached to -O-CH ₂ -O-)
~146.8	C (Aromatic, attached to -O-CH ₂ -O-)
~131.5	C (Aromatic, quaternary)
~121.0	CH (Aromatic)
~108.3	CH (Aromatic)
~108.1	CH (Aromatic)
~101.1	O-CH ₂ -O (Methylenedioxy)
~75.0	CH-OH (C1' of propane-1,2-diol)
~70.0	CH-OH (C2' of propane-1,2-diol)
~19.0	CH ₃

Table 1: ¹³C NMR Chemical Shift Assignments for **Isosafrole Glycol**.

3.1.2. ¹H NMR Spectroscopy (Predicted)

While a publicly available, fully assigned ¹H NMR spectrum for **isosafrole glycol** is not readily accessible, a predicted spectrum can be inferred based on the known chemical shifts of similar benzodioxole-containing compounds and the principles of NMR spectroscopy.

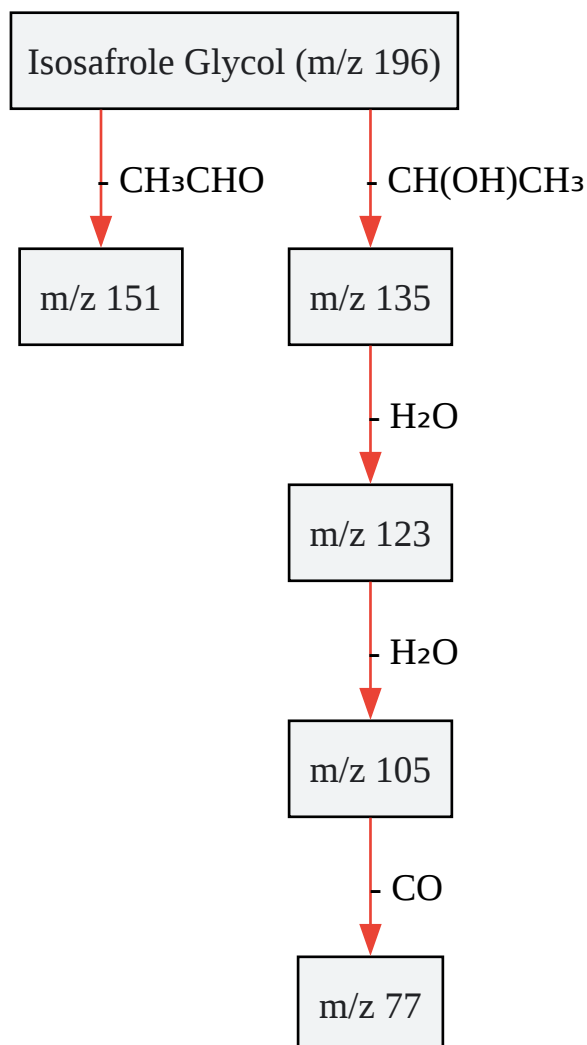
Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.80	d	1H	Aromatic H
~6.75	dd	1H	Aromatic H
~6.70	d	1H	Aromatic H
~5.95	s	2H	O-CH ₂ -O (Methylenedioxy)
~4.50	d	1H	CH-OH (C1' of propane-1,2-diol)
~3.90	m	1H	CH-OH (C2' of propane-1,2-diol)
~2.5-3.5 (broad)	s	2H	-OH (Hydroxyl protons)
~1.10	d	3H	CH ₃

Table 2: Predicted ¹H NMR Spectral Data for **Isosafrole Glycol**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity	Proposed Fragment Ion
196	Low	[M] ⁺ (Molecular Ion)
151	High	[M - CH ₃ CHO] ⁺
135	Moderate	[M - CH(OH)CH ₃] ⁺
123	Moderate	[C ₇ H ₇ O ₂] ⁺
105	Moderate	[C ₇ H ₅ O] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Table 3: Key Fragmentation Ions in the Mass Spectrum of **Isosafrole Glycol**.

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Figure 2: Proposed mass spectral fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad, Strong	O-H stretch (hydroxyl groups)
3050 - 3000	Medium	C-H stretch (aromatic)
2980 - 2850	Medium	C-H stretch (aliphatic)
1610, 1500, 1450	Medium	C=C stretch (aromatic ring)
1250	Strong	C-O stretch (aryl ether)
1090	Strong	C-O stretch (secondary alcohol)
1040	Strong	C-O stretch (primary alcohol)
930	Medium	O-CH ₂ -O stretch

Table 4: Characteristic Infrared Absorption Bands for **Isosafrole Glycol**.

Conclusion

The chemical structure of **isosafrole glycol** has been unequivocally elucidated through a combination of synthesis and spectroscopic analysis. The detailed experimental protocols for its preparation from isosafrole provide a reliable method for obtaining this compound. The comprehensive NMR, MS, and IR data presented in this guide offer a complete spectral fingerprint for the unambiguous identification of **isosafrole glycol**. This technical guide serves as a valuable resource for researchers and professionals in various scientific disciplines, facilitating further studies and applications involving this molecule.

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